![molecular formula C9H11ClN4 B2957104 1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine CAS No. 1100365-45-4](/img/structure/B2957104.png)

1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine” is a chemical compound . It is also known as PP1 Analog, 4-Amino-1-tert-butyl-3-(1ʹ-naphthyl)pyrazolo[3,4-d]pyrimidine, 1-Na PP1, 1-NA-PP1 . It is a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases .

Applications De Recherche Scientifique

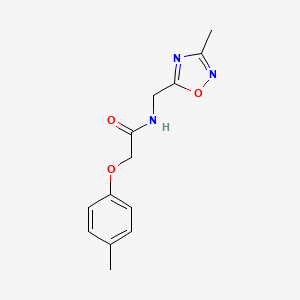

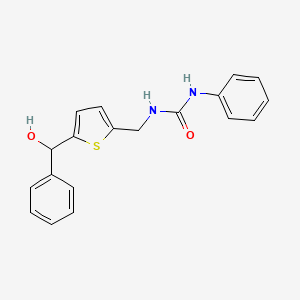

Antiproliferative and Proapoptotic Agents in Cancer Research

1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine and its derivatives are investigated for their antiproliferative and proapoptotic properties, particularly in the context of cancer research. These compounds have shown potential in inhibiting cell proliferation and inducing apoptosis in cancer cells by interfering with the phosphorylation of Src, a protein involved in cell growth and survival. This suggests a promising avenue for cancer treatment research, specifically in targeting Src phosphorylation to control cancer cell growth (Carraro et al., 2006).

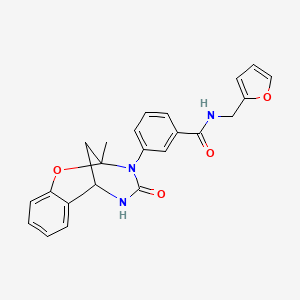

Adenosine Receptor Affinity

Research has explored pyrazolo[3,4-d]pyrimidines, including this compound analogues, for their affinity to adenosine receptors. These receptors play a vital role in various physiological processes, and the analogues of this compound have been synthesized and tested for their effectiveness in binding to these receptors. This has potential implications for developing therapies targeting adenosine receptors in various medical conditions (Harden et al., 1991).

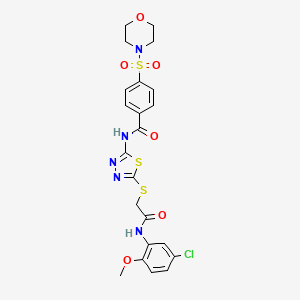

Antipsoriatic Effects in Psoriasis Treatment

In the treatment of psoriasis, a chronic autoimmune disease, pyrazolo[3,4-d]pyrimidine derivatives, similar to this compound, have been investigated. These compounds have demonstrated significant antipsoriatic effects in animal models. The research particularly focuses on the inhibition of FMS-like tyrosine kinase 3 (FLT3), a potential molecular target in psoriasis treatment, suggesting the utility of these compounds in developing new therapeutic strategies for psoriasis (Li et al., 2016).

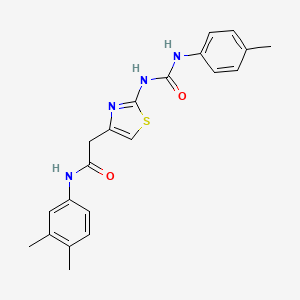

Synthesis and Structural Characterization

The synthesis and structural characterization of pyrazolo[3,4-d]pyrimidine derivatives, including variants of this compound, are crucial in understanding their potential applications. Research has focused on modifying these molecules to enhance their biological properties, such as improving cell wall barrier transport. This research lays the groundwork for the development of compounds with improved therapeutic potential (Maftei et al., 2016).

Antimicrobial Activity

Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their antimicrobial properties. This includes examining the effectiveness of these compounds against various microbial strains, potentially leading to the development of new antimicrobial agents (Ismail et al., 2003).

Mécanisme D'action

Target of Action

The primary target of 1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine is the Calcium/calmodulin-dependent protein kinase type II subunit gamma . This kinase plays a crucial role in various cellular processes, including cell division, differentiation, and metabolism.

Mode of Action

This compound acts as a potent, reversible, ATP-competitive inhibitor of Src-family tyrosine kinases . It is highly selective for certain mutant forms of these kinases, showing over 800 times more selectivity for the I338G mutant v-Src compared to the wild-type .

Biochemical Pathways

The compound affects the YDA-MKK4/MKK5-MPK3/MPK6 cascade , which functions downstream of certain ligand-receptor pairs . This pathway plays a key role in regulating mitotic activity in the root apical meristem . The compound’s action on this pathway leads to decreased expression of PLETHORA 1 (PLT1)/PLT2, which restricts root growth and development by reducing mitosis activity in the root apical meristem .

Pharmacokinetics

It is known to be a cell-permeable compound , suggesting that it can readily cross cell membranes to exert its effects

Result of Action

The result of the compound’s action is a decrease in the activity of its target kinases, leading to changes in cellular processes such as cell division and differentiation . In particular, it can lead to reduced mitotic activity in the root apical meristem, affecting root growth and development .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other signaling molecules, such as ethylene and jasmonate . These molecules can act synergistically with the compound to induce certain biochemical pathways

Propriétés

IUPAC Name |

1-tert-butyl-4-chloropyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4/c1-9(2,3)14-8-6(4-13-14)7(10)11-5-12-8/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJFFNHUTCJYSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=NC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100365-45-4 |

Source

|

| Record name | 1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethoxyphenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2957029.png)

![2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol](/img/structure/B2957037.png)